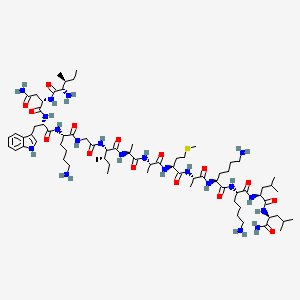
2,4-Dibromo-1-methyl-1H-imidazole
Übersicht
Beschreibung
“2,4-Dibromo-1-methyl-1H-imidazole” is a chemical compound with the molecular formula C4H4Br2N2 . It is a key component in various functional molecules used in a variety of everyday applications .
Synthesis Analysis
The synthesis of substituted imidazoles, such as “2,4-Dibromo-1-methyl-1H-imidazole”, has seen significant advances in recent years . These heterocycles are crucial to functional molecules used in numerous applications. The synthesis process emphasizes the bonds constructed during the formation of the imidazole .Molecular Structure Analysis
The molecular structure of “2,4-Dibromo-1-methyl-1H-imidazole” consists of a five-membered ring with three carbon atoms, two nitrogen atoms, and two bromine atoms attached at the 2nd and 4th positions .Wissenschaftliche Forschungsanwendungen
Antiparasitic and Antibacterial Synthesis
A study by Mathias et al. (2017) explored the one-pot regioselective bis-Suzuki-Miyaura or Suzuki-Miyaura/Sonogashira reaction on 2,4-dibromo-1-methyl-5-nitro-1H-imidazole. This process under microwave heating resulted in the synthesis of 2,4-disubstituted 5-nitroimidazole derivatives with notable antiparasitic and antibacterial properties (Mathias et al., 2017).
Corrosion Inhibition Research
Research by Kovačević et al. (2017) evaluated imidazole and its derivatives, including 1-methyl-imidazole, as corrosion inhibitors for copper. This study combined corrosion experiments and Density Functional Theory (DFT) calculations, revealing insights into the efficiency and mechanisms of these inhibitors (Kovačević et al., 2017).
Fuel Cell Electrolytes
A study by Schechter and Savinell (2002) investigated the use of imidazole and 1-methyl imidazole in phosphoric acid-doped polybenzimidazole (PBI) systems. This research is significant for high-temperature proton-conducting polymer electrolytes, crucial in fuel cell technology (Schechter & Savinell, 2002).
Synthesis of Biologically Active Molecules
Orhan et al. (2019) explored the synthesis and characterization of various 4-Methyl-5-Imidazole Carbaldehyde Derivatives. These derivatives, starting from 4-methyl-1H-imidazole-5-carbaldehyde, showed potential for biological activities, illustrating the versatility of imidazole derivatives in medicinal chemistry (Orhan et al., 2019).
Corrosion Inhibitor for Carbon Steel
Research by Zhang et al. (2015) on a novel imidazoline derivative, including 2-methyl-4-phenyl-1-tosyl-4,5-dihydro-1H-imidazole, showed its effectiveness as a corrosion inhibitor for P110 carbon steel in hydrochloric acid environments. This study highlights the application of imidazole derivatives in industrial corrosion protection (Zhang et al., 2015).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,4-dibromo-1-methylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Br2N2/c1-8-2-3(5)7-4(8)6/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZBHYJUCHWPIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428402 | |
| Record name | 2,4-Dibromo-1-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-1-methyl-1H-imidazole | |
CAS RN |
53857-60-6 | |
| Record name | 2,4-Dibromo-1-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dibromo-1-methyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid](/img/structure/B1588257.png)

